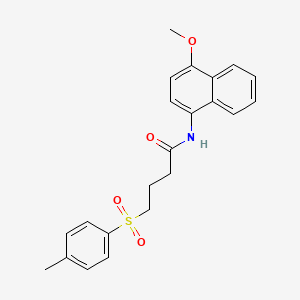

![molecular formula C22H19N3O4S3 B2391819 1-(噻吩-2-磺酰基)吡咯烷-2-羧酰胺-N-(3-(苯并[d]噻唑-2-基)-4-羟基苯基) CAS No. 1098638-44-8](/img/structure/B2391819.png)

1-(噻吩-2-磺酰基)吡咯烷-2-羧酰胺-N-(3-(苯并[d]噻唑-2-基)-4-羟基苯基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

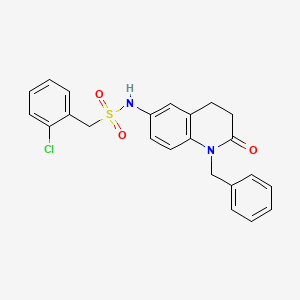

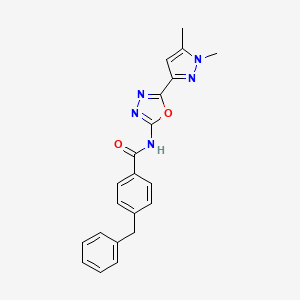

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a benzo[d]thiazol-2-yl ring, a thiophen-2-ylsulfonyl group, and a pyrrolidine-2-carboxamide group . The structure of the compound consists of a central thiophene ring and two terminal thiazole rings .

Synthesis Analysis

The synthesis of such compounds often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis

The molecular structure of the compound can be characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . The structure of the compound consists of a central thiophene ring and two terminal thiazole rings .Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex, involving various types of reactions such as oxidation-reduction, alkylation, and coupling reactions . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques, including IR, NMR, and mass spectrometry . The nature of the assemblies was characteristic to the substituent in the benzothiazole moiety .科学研究应用

表皮生长因子受体 (EGFR) 抑制剂在癌症治疗中的应用

该化合物已被研究为表皮生长因子受体 (EGFR) 的潜在抑制剂,表皮生长因子受体是一种跨膜糖蛋白。 导致 EGFR 过表达或过度活化的突变与多种人类癌症有关 . 分子对接和动力学模拟研究表明,当拟议的衍生物与受体腔结合时,EGFR 蛋白变得稳定 .

非线性光学 (NLO) 性质

该化合物已被合成并表征其强大的非线性光学 (NLO) 性质 . 非线性光学是光学的一个分支,它描述了光在非线性介质中的行为,在非线性介质中,极化密度 P 对光的电场 E 的响应是非线性的。

抗氧化活性

该化合物已被研究其抗氧化活性 . 抗氧化剂是可以预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,机体在应对环境和其他压力时会产生。

酶抑制潜力

该化合物已被研究其对丁酰胆碱酯酶 (BChE) 和乙酰胆碱酯酶 (AChE) 的酶抑制潜力 . 这些酶对神经功能很重要,抑制剂通常用于治疗阿尔茨海默病和其他认知障碍。

抗惊厥评估

该化合物已被评估其抗惊厥性质 . 抗惊厥剂是一组用于治疗癫痫发作的多种药理剂。

GABA 测定

该化合物已在 GABA (γ-氨基丁酸) 测定中进行了测试 . GABA 是哺乳动物中枢神经系统的主要抑制性神经递质。它在调节整个神经系统的神经元兴奋性方面发挥作用。

未来方向

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. For example, it could be interesting to explore its potential uses in medicinal chemistry, given the reported anti-tumor activity of related compounds . Additionally, further studies could explore the physical and chemical properties of this compound in more detail .

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S3/c26-18-10-9-14(13-15(18)22-24-16-5-1-2-7-19(16)31-22)23-21(27)17-6-3-11-25(17)32(28,29)20-8-4-12-30-20/h1-2,4-5,7-10,12-13,17,26H,3,6,11H2,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUCXSBSRQGUJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B2391743.png)

![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2391750.png)

![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)